molecular formula C15H21ClN2O4 B8079582 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride

Cat. No.: B8079582
M. Wt: 328.79 g/mol
InChI Key: KXKYWBBWTMDWNT-UHFFFAOYSA-N
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Description

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C15H20N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: Amino and ester groups are introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final compound is obtained by reacting the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Piperidinedicarboxylic acid, 4-amino-2-methyl-, 1-(phenylmethyl) ester
  • 1,2-Piperidinedicarboxylic acid, 5-amino-, 2-methyl 1-(phenylmethyl) ester, hydrochloride (1:1)

Uniqueness

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4.ClH/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12;/h2-6H,7-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKYWBBWTMDWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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